N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide
Overview
Description
N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenyl ring. The phenyl ring is then linked to a benzamide moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide typically involves the following steps:
Formation of the Cyclopropylcarbonyl Intermediate: The cyclopropylcarbonyl group is introduced through the reaction of cyclopropylcarbonyl chloride with an appropriate amine.
Coupling with 4-Aminophenylbenzamide: The intermediate is then coupled with 4-aminophenylbenzamide under controlled conditions to form the final product.
Common reagents used in these reactions include cyclopropylcarbonyl chloride, 4-aminophenylbenzamide, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction conditions often involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide can be compared with other benzamide derivatives, such as:
N-phenylbenzamide: Lacks the cyclopropylcarbonyl group, resulting in different chemical and biological properties.
4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide: Similar structure but with variations in the substituents on the benzamide ring.
Properties
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(12-4-2-1-3-5-12)18-14-8-10-15(11-9-14)19-17(21)13-6-7-13/h1-5,8-11,13H,6-7H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBPHAPSOKXUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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